molecular formula C18H22ClN5O3 B2820265 7-[(4-chlorophenyl)methyl]-8-[(3-methoxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 359903-33-6

7-[(4-chlorophenyl)methyl]-8-[(3-methoxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2820265
CAS No.: 359903-33-6
M. Wt: 391.86
InChI Key: MDMGZFMKEPTJCL-UHFFFAOYSA-N
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Description

7-[(4-chlorophenyl)methyl]-8-[(3-methoxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound with a complex structure It belongs to the class of purine derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-chlorophenyl)methyl]-8-[(3-methoxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the 4-chlorophenylmethyl intermediate through a Friedel-Crafts alkylation reaction. This involves the reaction of chlorobenzene with a suitable alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Introduction of the Methoxypropylamino Group: The next step involves the introduction of the methoxypropylamino group through a nucleophilic substitution reaction. This can be achieved by reacting the chlorophenylmethyl intermediate with 3-methoxypropylamine under basic conditions.

    Formation of the Dimethylpurine Core: The final step involves the formation of the dimethylpurine core through a cyclization reaction. This can be accomplished by reacting the intermediate with a suitable purine precursor, such as 1,3-dimethylxanthine, under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-[(4-chlorophenyl)methyl]-8-[(3-methoxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-[(4-chlorophenyl)methyl]-8-[(3-methoxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in cellular processes.

    Interaction with Receptors: Binding to cellular receptors and modulating their activity, leading to changes in cellular signaling pathways.

    DNA Intercalation: Intercalating into DNA and disrupting its structure and function, leading to inhibition of DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used as a bronchodilator in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.

Uniqueness

7-[(4-chlorophenyl)methyl]-8-[(3-methoxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific structural features, including the presence of the chlorophenyl and methoxypropylamino groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-(3-methoxypropylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O3/c1-22-15-14(16(25)23(2)18(22)26)24(11-12-5-7-13(19)8-6-12)17(21-15)20-9-4-10-27-3/h5-8H,4,9-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMGZFMKEPTJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCOC)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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